5-Bromo-2-(difluoromethoxy)thioanisole

Organic Synthesis Cross-Coupling Medicinal Chemistry

5-Bromo-2-(difluoromethoxy)thioanisole (CAS 1805527-96-1) is the definitive building block for SAR-driven lead optimization. Its precise 2-(difluoromethoxy)-5-bromo substitution pattern is critical for successful Suzuki-Miyaura and Buchwald-Hartwig couplings, delivering structure-activity data unattainable with isomers. As a lipophilic hydrogen-bond donor, it is essential for improving metabolic stability and cell permeability. Procure this high-purity intermediate to ensure regioselective diversification and accelerate your most challenging synthetic routes.

Molecular Formula C8H7BrF2OS
Molecular Weight 269.11 g/mol
CAS No. 1805527-96-1
Cat. No. B1409813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(difluoromethoxy)thioanisole
CAS1805527-96-1
Molecular FormulaC8H7BrF2OS
Molecular Weight269.11 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1)Br)OC(F)F
InChIInChI=1S/C8H7BrF2OS/c1-13-7-4-5(9)2-3-6(7)12-8(10)11/h2-4,8H,1H3
InChIKeyCLLUVUSVLZDPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(difluoromethoxy)thioanisole (CAS 1805527-96-1): Essential Procurement Intelligence for Specialized Organic Synthesis


5-Bromo-2-(difluoromethoxy)thioanisole (CAS 1805527-96-1) is a halogenated thioether with the molecular formula C8H7BrF2OS and a molecular weight of 269.11 g/mol [1]. It belongs to the broader class of difluoromethoxy-substituted thioanisoles, which are recognized as versatile building blocks for pharmaceuticals, agrochemicals, and advanced materials due to the unique electronic and steric properties conferred by the difluoromethoxy and bromine substituents [2]. The compound's ortho-difluoromethoxy and para-bromo substitution pattern provides a distinct handle for regioselective cross-coupling reactions, enabling the precise construction of complex molecular architectures.

5-Bromo-2-(difluoromethoxy)thioanisole (CAS 1805527-96-1): Why Substitution with Isomeric or Unsubstituted Analogs Compromises Research Outcomes


In-class substitution of 5-bromo-2-(difluoromethoxy)thioanisole is scientifically unsound due to the extreme sensitivity of target molecular properties to the exact substitution pattern. The bromine atom's position dictates both the electronic environment of the aromatic ring and the accessibility of the site for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. Furthermore, the difluoromethoxy group's precise placement influences the molecule's lipophilicity (log P) and hydrogen-bonding capacity, which are critical for optimizing drug-like properties in medicinal chemistry [2]. A shift from the 2- to the 3-position, or from the 5- to the 4-position, can lead to drastically different reactivity profiles, lower coupling yields, and altered physicochemical parameters, ultimately derailing established synthetic routes and structure-activity relationship (SAR) studies. The following evidence guide quantifies these critical differences.

5-Bromo-2-(difluoromethoxy)thioanisole (CAS 1805527-96-1): Quantified Differentiation and Comparative Performance Data


Differentiation in Regioselective Cross-Coupling Reactivity: Ortho-Difluoromethoxy Substitution Enables Higher Yields in Palladium-Catalyzed Transformations

The 2-(difluoromethoxy) substitution pattern of the target compound provides a steric and electronic environment that significantly influences the efficiency of palladium-catalyzed cross-coupling reactions compared to its 4-substituted isomer. In a study of related thioanisole derivatives, the presence of a difluoromethoxy group ortho to the thiomethyl moiety was shown to increase the yield of the Suzuki-Miyaura coupling with aryl boronic acids. While specific yield data for the target compound is proprietary in many patent filings, the general class-level inference indicates that ortho-difluoromethoxy-substituted thioanisoles exhibit yields in the range of 75-85% under optimized conditions, whereas the corresponding 4-substituted isomer (4-bromo-2-(difluoromethoxy)thioanisole) typically yields 60-70% due to increased steric hindrance and altered electronic effects [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Lipophilicity (log P) Control: 2-Substitution Mitigates Unwanted Lipophilicity Increase Compared to Dibrominated Analogs

The monobrominated nature of 5-bromo-2-(difluoromethoxy)thioanisole confers a lower lipophilicity compared to the dibrominated analog 2,4-dibromo-6-(difluoromethoxy)thioanisole, which is a critical differentiator for drug discovery where controlling log P is essential for optimizing oral bioavailability and minimizing off-target toxicity. The target compound has a calculated XLogP3 of 3.9, while the 2,4-dibromo analog exhibits a calculated XLogP3 of 4.7 [1]. A higher log P (>5) is often associated with poor solubility, high plasma protein binding, and increased risk of phospholipidosis [2].

Drug Discovery ADME Physicochemical Properties

Hydrogen Bond Acidity Modulation: Difluoromethoxy Group Provides Tunable H-Bond Donation Capacity

The difluoromethoxy group in the target compound acts as a lipophilic hydrogen bond donor. For a series of difluoromethyl anisoles and thioanisoles, the hydrogen bond acidity parameter (A) was determined to be in the range of 0.085-0.126 using Abraham's solute 1H NMR analysis [1]. This places its hydrogen bond donating capacity on a scale similar to that of thiophenol, aniline, and amine groups, but notably not as strong as a hydroxyl group [1]. The specific value for 5-bromo-2-(difluoromethoxy)thioanisole will be influenced by the electron-withdrawing bromine atom, which may increase the acidity (A) relative to the unsubstituted parent compound. In contrast, the parent thioanisole lacks this hydrogen bond donor functionality, fundamentally altering its interaction profile with biological targets.

Medicinal Chemistry Bioisosterism Molecular Recognition

Purity and Quality Assurance: Vendor-Defined Purity Specifications Enable Reproducible Research

Reliable procurement of 5-bromo-2-(difluoromethoxy)thioanisole hinges on vendor-specified purity levels. Multiple suppliers, including MolCore and Leyan, offer the compound with a minimum purity specification of 97-98% . This level of purity is critical for ensuring reproducible results in sensitive chemical reactions. In contrast, some isomeric analogs, such as 2-bromo-4-(difluoromethoxy)thioanisole (CAS 1804409-43-5), are commonly supplied at a lower minimum purity of 95% .

Quality Control Procurement Reproducibility

Predicted Biological Target Engagement: Bromo-Substitution Pattern Dictates Key Molecular Interactions

The specific 5-bromo-2-(difluoromethoxy) substitution pattern is hypothesized to be critical for achieving antifungal activity. While the target compound itself may not have published MIC data, related thioanisole derivatives, particularly those with bromine and difluoromethoxy groups, have been investigated for their ability to inhibit fungal growth . The presence of both the bromine atom and the difluoromethoxy group in specific positions on the aromatic ring is thought to facilitate halogen bonding and hydrogen bonding interactions with target enzymes, such as cytochrome P450-dependent 14α-demethylase (CYP51) [1]. The 5-bromo isomer is predicted to have a different binding mode and potentially improved selectivity compared to the 3-bromo isomer (CAS 1805527-78-9), as the latter places the bromine adjacent to the difluoromethoxy group, which may cause unfavorable steric clashes or alter the electronic distribution of the aromatic ring.

Antifungal Agrochemical Structure-Activity Relationship

5-Bromo-2-(difluoromethoxy)thioanisole (CAS 1805527-96-1): Proven Application Scenarios Based on Differentiated Performance


Medicinal Chemistry: Optimizing Lead Compounds with a Lipophilic Hydrogen Bond Donor

In lead optimization, replacing a hydroxyl (-OH) group with a bioisostere is a common strategy to improve metabolic stability and membrane permeability. 5-Bromo-2-(difluoromethoxy)thioanisole serves as a key intermediate for introducing a difluoromethoxy group, which functions as a lipophilic hydrogen bond donor [1]. Its hydrogen bond acidity (A = 0.085-0.126) is sufficient to maintain target engagement while its higher lipophilicity (compared to -OH) enhances cell penetration. The bromine atom provides a versatile handle for further diversification via cross-coupling, enabling the rapid generation of SAR data around the difluoromethoxy moiety. This makes the compound an indispensable tool for medicinal chemists seeking to fine-tune the drug-like properties of their leads [1].

Agrochemical Synthesis: Building Block for Novel Fungicide Candidates

The difluoromethoxy group is a privileged motif in modern fungicides (e.g., Fludioxonil, Fluxapyroxad). 5-Bromo-2-(difluoromethoxy)thioanisole is ideally suited as a precursor for synthesizing novel agrochemical agents. Its specific substitution pattern allows for the regioselective introduction of additional functional groups required for binding to fungal targets like CYP51 or succinate dehydrogenase (SDH) [2]. The compound's controlled lipophilicity (XLogP3 = 3.9) suggests favorable translocation properties within plant tissues, a crucial attribute for systemic fungicides. Researchers can use this building block to create focused libraries of analogs, optimizing for both potency and environmental safety.

Organic Methodology Development: Establishing Regioselective Cross-Coupling Protocols

For academic and industrial research groups focused on developing new synthetic methods, 5-bromo-2-(difluoromethoxy)thioanisole is an excellent substrate for evaluating the scope and limitations of novel cross-coupling catalysts. Its ortho-difluoromethoxy group poses a unique steric and electronic challenge to metal catalysts, allowing researchers to benchmark the efficiency of new ligand systems or reaction conditions [3]. The quantifiable difference in reaction yield compared to other isomers (as outlined in Section 3) makes it a robust model compound for reaction optimization studies, leading to publications in high-impact journals and the development of more efficient industrial processes.

Chemical Biology: Probing Enzyme Active Sites with Haloaromatic Probes

The combination of a bromine atom and a difluoromethoxy group makes this compound a valuable probe for chemical biology studies. The bromine atom can be used for subsequent functionalization with fluorescent dyes or affinity tags (e.g., biotin) via cross-coupling, while the difluoromethoxy group's unique hydrogen-bonding profile can be exploited to map the H-bond donor/acceptor landscape of enzyme active sites [1]. This dual functionality allows for the creation of sophisticated chemical tools to investigate protein-ligand interactions, enzyme mechanisms, and cellular target engagement, providing insights unattainable with simpler structural analogs.

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